(2S)-2-methyl-1,4-oxazepane is a seven-membered heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its unique structure allows for various chemical modifications, making it a versatile intermediate in the development of pharmaceuticals and agrochemicals.
The compound is identified by its Chemical Abstracts Service number 2165477-08-5 and is commercially available from various chemical suppliers, including BenchChem. It has garnered attention due to its biological activity and utility in synthetic chemistry.
(2S)-2-methyl-1,4-oxazepane belongs to the class of oxazepanes, which are characterized by their seven-membered ring structures containing nitrogen and oxygen. This classification places it alongside other heterocyclic compounds that exhibit diverse chemical properties and biological activities.
The synthesis of (2S)-2-methyl-1,4-oxazepane can be achieved through several methods, with one common approach involving the cyclization of 2-aminoethanol with 1,3-dichloropropane under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is conducted at elevated temperatures to facilitate cyclization.
The molecular formula of (2S)-2-methyl-1,4-oxazepane is CHNO, indicating it contains six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight is approximately 115.2 g/mol.
The compound features a seven-membered ring structure with the following characteristics:
(2S)-2-methyl-1,4-oxazepane can participate in various chemical reactions:
The mechanism of action for (2S)-2-methyl-1,4-oxazepane primarily involves its interaction with biological targets through its functional groups. The nitrogen atom can participate in hydrogen bonding and coordination with metal ions or other substrates, influencing enzyme activity or receptor binding.
Research indicates that derivatives of this compound may exhibit significant biological activities, including antimicrobial and anticancer properties. These activities are often attributed to the ability of the oxazepane ring to interact with specific biological macromolecules.
Key physical properties of (2S)-2-methyl-1,4-oxazepane include:
The chemical properties include:
Relevant data include:
Property | Value |
---|---|
CAS Number | 2165477-08-5 |
Molecular Formula | CHNO |
Molecular Weight | 115.2 g/mol |
Purity | ≥90% |
(2S)-2-methyl-1,4-oxazepane has several scientific applications:
The construction of the seven-membered 1,4-oxazepane ring in (2S)-2-methyl-1,4-oxazepane (CAS: 2165477-08-5) relies on precise cyclization methodologies, with intramolecular lactamization and ring-closing metathesis (RCM) representing the most efficient approaches. The lactamization strategy typically employs linear precursors containing both amine and carbonyl functionalities, activated under acidic or basic conditions to facilitate nucleophilic attack and ring closure. For instance, ω-amino carbonyl intermediates undergo spontaneous cyclization upon deprotection, forming the oxazepane core in yields exceeding 75% under optimized conditions [8]. Alternative routes utilize reductive amination of keto-aldehydes, where the carbonyl groups react selectively with amines followed by in situ reduction, achieving ring closure in a single pot [2].
Ring-closing metathesis has emerged as a powerful alternative for constructing unsaturated oxazepane precursors. Diallylamine derivatives undergo cyclization using Grubbs' second-generation catalyst (5-10 mol%) in dichloromethane at 40°C, producing dihydro-1,4-oxazepines with >90% conversion. Subsequent hydrogenation (Pd/C, H₂) saturates the ring, yielding the target scaffold. This method offers superior functional group tolerance compared to lactamization routes, particularly for substrates bearing acid-sensitive groups [6] [8].
Table 1: Cyclization Methods for 1,4-Oxazepane Core Synthesis
Methodology | Key Reagent/Conditions | Yield Range | Limitations |
---|---|---|---|
Intramolecular Lactamization | p-TsOH, toluene, reflux | 65-78% | Sensitive to steric hindrance |
Reductive Amination | NaBH₃CN, MeOH, rt | 70-85% | Over-reduction side products |
Ring-Closing Metathesis | Grubbs II, DCM, 40°C; H₂/Pd-C | 80-92% | High catalyst cost |
TFA-Mediated Cyclization | 95% TFA, 0°C to rt | 75-88% | Limited to acid-stable substrates |
Critical challenges in oxazepane synthesis include regioselectivity control during ring closure and conformational flexibility of the seven-membered ring. Studies demonstrate that substituents at C-2 significantly influence cyclization kinetics – the methyl group in the target compound promotes transannular interactions that favor a chair-like conformation, accelerating ring closure compared to unsubstituted analogs [7].
Installation of the stereogenic center at C-2 in (2S)-2-methyl-1,4-oxazepane necessitates chirality transfer strategies due to the compound's biological relevance. The most effective approach employs Evans oxazolidinone auxiliaries bonded to homoserine derivatives. Immobilization of Fmoc-HSe(TBDMS)-OH on Wang resin enables diastereoselective alkylation at the α-position. Treatment with 2-bromoacetophenones introduces the methyl-bearing chiral center with diastereomeric ratios (dr) reaching 94:6 when using (-)-8-phenylmenthol as the chiral director [4] [8].
Solid-phase synthesis significantly enhances stereocontrol: After N-alkylation, resin-bound intermediates undergo cleavage using trifluoroacetic acid (TFA)/triethylsilane (Et₃SiH), simultaneously removing the silyl protecting group and triggering spontaneous lactonization. This one-pot deprotection-cyclization delivers enantiomerically enriched (ee >98%) (2S)-2-methyl-1,4-oxazepane derivatives without epimerization. The method's robustness is demonstrated by its compatibility with diverse electrophiles, including benzyl bromides and α-bromoesters, enabling access to C2-alkylated analogs [8].
A less common but mechanistically intriguing approach utilizes chiral pool starting materials. L-Lactic acid derivatives serve as C2-stereocenter precursors through a sequence involving activation, amide coupling with amino-alcohols, and Mitsunobu cyclization. While step-efficient, this route suffers from moderate yields (50-60%) in the Mitsunobu step due to competing elimination, making it less favorable for large-scale production [4].
Palladium-catalyzed asymmetric allylic alkylation (AAA) represents a breakthrough for constructing chiral oxazepanes. Cyclic carbamate precursors undergo desymmetrization using Pd₂(dba)₃/(S)-tBuPHOX catalyst systems (2 mol%) in THF at -30°C. This furnishes C2-substituted oxazepanones with 92% ee, which are subsequently reduced (LiAlH₄) to the target amine. The reaction's enantioselectivity originates from π-allyl palladium complex formation, where the chiral phosphine ligand dictates facial selectivity during nucleophilic attack [2] [6].
Organocatalytic approaches have gained traction for oxazepane synthesis, particularly proline-mediated intramolecular aldol reactions. Keto-aldehyde substrates cyclize via enamine intermediates in the presence of L-proline (20 mol%) in DMF, establishing the C2 stereocenter with 85% ee. Though effective, this method requires meticulous optimization of solvent polarity and water content to prevent racemization [2] [6].
Table 2: Catalytic Systems for Enantioselective Oxazepane Synthesis
Catalytic System | Substrate Class | Conditions | ee (%) | Application to Target |
---|---|---|---|---|
Pd₂(dba)₃/(S)-tBuPHOX | Vinyl Cyclic Carbamates | THF, -30°C, 24h | 92 | C2-Methyl precursor synthesis |
L-Proline | ω-Keto Aldehydes | DMF, rt, 48h | 85 | Limited by substrate stability |
Ru-PNNP Pincer Complex | Amino Alcohols + Diols | Toluene, 110°C, 12h | 90 | Not directly applied |
Cu-Bis(oxazoline) | Imino-Esters | CH₂Cl₂, -40°C, 16h | 95 | Analog synthesis only |
Recent advances focus on dynamic kinetic resolution (DKR) of racemic oxazepane precursors. Ruthenium-pincer complexes catalyze the asymmetric amination of racemic alkanols with diamines under hydrogen-borrowing conditions. While not yet applied to the 2-methyl derivative specifically, this method produces N-aryl oxazepanes with 90% ee, suggesting potential adaptability [2].
Microwave irradiation dramatically enhances cyclization kinetics in oxazepane synthesis. Traditional thermal cyclization of pimelic acid derivatives requires 7 hours at 22°C followed by 4 hours at 40°C for completion. Under microwave conditions (300 W, DMF, 140°C), the same transformation concludes within 25 minutes with a 15% yield improvement. This acceleration is attributed to efficient dielectric heating that reduces activation barriers for the rate-limiting lactonization step [2] [3].
Continuous flow hydrogenation addresses challenges in stereoselective reduction. Unsaturated intermediates dissolved in ethanol undergo hydrogenation using Pd/Al₂O³-packed cartridges (10 bar H₂, 80°C) with residence times of 12 minutes, achieving >99% conversion while preserving chiral integrity. This contrasts with batch processes requiring 24-hour reaction times and exhibiting substrate-dependent epimerization (up to 5% racemization). The method's scalability was demonstrated in the synthesis of (2S)-2-methyl-1,4-oxazepane-5-carboxylic acid derivatives, producing 50 g/hour with consistent enantiopurity (ee >99.5%) [8].
Hybrid approaches combine solid-supported reagents with flow systems. Polymer-bound tosyl chloride columns facilitate simultaneous protection and purification of amino alcohol precursors before cyclization. Integrated scavenger columns (e.g., polymer-supported carbonate) remove acidic byproducts in-line, enabling multi-step synthesis of the target compound with <2% total impurities without intermediate isolation [2] [8].
The secondary amine within (2S)-2-methyl-1,4-oxazepane serves as a versatile handle for N-functionalization. Acylation with aryl acid chlorides (Py, CH₂Cl₂) yields amides with retained stereochemistry, while reductive amination (NaBH(OAc)₃) with aldehydes introduces N-alkyl chains. Notably, the C2 methyl group influences reactivity: Steric hindrance reduces N-acylation yields by 20-30% compared to desmethyl analogs, necessitating extended reaction times or higher temperatures [6].
Ring nitrogen oxidation expands functional diversity. Treatment with m-CPBA (1.2 equiv) selectively generates the N-oxide without epimerization, confirmed by characteristic ¹H NMR downfield shifts (Δδ +0.7 ppm for adjacent CH₂). This polar derivative improves water solubility >10-fold, enhancing suitability for biological applications. Further derivatization includes quaternization with methyl triflate, yielding spirocyclic ammonium salts exhibiting unique conformational behavior [6].
Table 3: Key Derivatives of (2S)-2-Methyl-1,4-oxazepane
Derivative Class | Representative Compound | Synthetic Route | Biological Significance |
---|---|---|---|
N-Acylated Derivatives | N-Boc-(2S)-2-methyl-1,4-oxazepane | Di-tert-butyl dicarbonate, DMAP | Peptidomimetic building blocks |
N-Sulfonamides | N-Ts-(2S)-2-methyl-1,4-oxazepane | Tosyl chloride, pyridine | Enzyme inhibitory scaffolds |
C4/C7 Modified Analogs | 4,4-Difluoro-(2S)-2-methyl-1,4-oxazepane | DAST-mediated fluorination | Conformational restriction probes |
Ring-Fused Systems | Tetrahydrooxazolo[3,4-a]oxazepines | Cyclocondensation with glyoxals | GABA receptor ligands |
Structural diversification extends to the carbon skeleton. Electrophilic substitution at C7 (LDA, -78°C followed by alkyl halides) introduces substituents α to oxygen. Alternatively, ring fusion strategies create bicyclic architectures: Condensation with glyoxals forms tetrahydrooxazolo[3,4-a]oxazepines, rigid analogs investigated as GABAergic agents. Computational studies (DFT) reveal that C2-methyl substitution locks the oxazepane in a boat conformation in these fused systems, significantly altering receptor-binding profiles compared to flexible monomers [6] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5